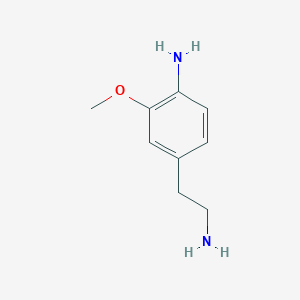
4-(2-Aminoethyl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-2-methoxyaniline, also known as N-(2-methoxyphenyl)-2-(2-aminoethyl)aniline or 2-Methoxy-4-(2-aminethyl)aniline, is a chemical compound that belongs to the class of aromatic amines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
Antitumor Activity
A study conducted by Wang et al. (2002) described the synthesis and evaluation of heterocycle-based Combretastatin A-4 (CA-4) analogues, where 3-amino-4-methoxyphenyl replacements demonstrated significant antitumor activity. These compounds showed notable oral efficacy in murine models of reticulum sarcoma, highlighting their potential in cancer therapy Wang et al., 2002.
Corrosion Inhibition
Bentiss et al. (2009) investigated the corrosion inhibition performance of 4-methoxyaniline derivatives on mild steel in a hydrochloric acid medium. The study found that these compounds significantly inhibited acidic corrosion, achieving efficiency up to 98% at certain concentrations. This suggests their utility in protecting industrial materials from corrosion Bentiss et al., 2009.
Photopolymerization
Guillaneuf et al. (2010) explored the use of 4-methoxyaniline derivatives in nitroxide-mediated photopolymerization (NMP2). The research demonstrated that these compounds could efficiently initiate polymerization under UV irradiation, indicating their applicability in the development of new polymeric materials Guillaneuf et al., 2010.
Environmental Remediation
Chaturvedi and Katoch (2020) evaluated the effectiveness of Fenton-like oxidation processes using 4-methoxyaniline derivatives for the degradation of hazardous contaminants in water. Their findings suggest that these compounds could serve as cost-effective alternatives for the treatment of wastewater containing toxic chemicals Chaturvedi and Katoch, 2020.
Material Science
Zhong et al. (2017) synthesized polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers for the separation and recovery of Pd(II) from automotive catalysts' leaching liquor. This study highlights the potential of 4-methoxyaniline derivatives in creating functional materials for metal recovery and recycling Zhong et al., 2017.
特性
IUPAC Name |
4-(2-aminoethyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFFCUAPFVJITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)
![N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2651174.png)
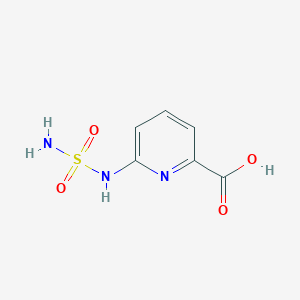
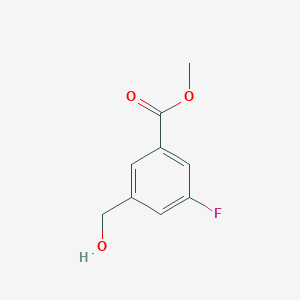

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)
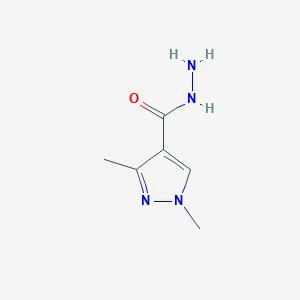
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)
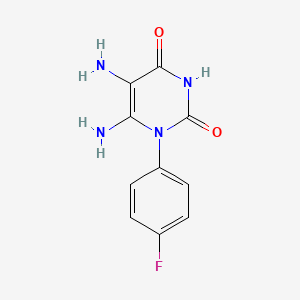
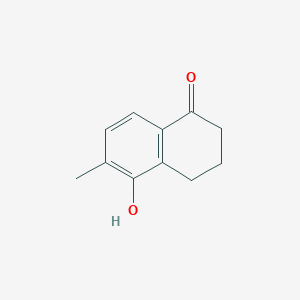

![N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2651192.png)
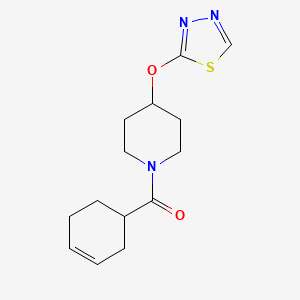
![2-methoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2651195.png)